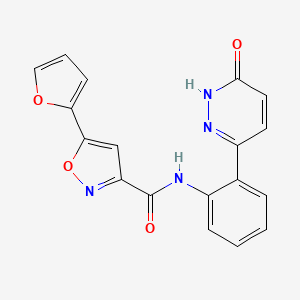
5-(furan-2-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(furan-2-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H12N4O4 and its molecular weight is 348.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact of Polyhalogenated Compounds
Research on polyhalogenated compounds, including brominated flame retardants and related chemicals, highlights the environmental persistence and potential toxic effects of these substances. These studies investigate the accumulation of such compounds in indoor environments and their implications for human exposure. The analysis of indoor air and dust from residential spaces reveals significant levels of polybrominated diphenyl ethers and other related compounds, emphasizing the need for understanding the environmental behavior and health impacts of these persistent organic pollutants (Takigami et al., 2009).
Pharmacokinetics and Metabolism in Drug Development
The study of novel pharmacological agents, including those targeting the AMPA receptors for potential therapeutic applications, necessitates a comprehensive understanding of their pharmacokinetics and metabolism. For instance, the development of radiolabeled compounds for positron emission tomography (PET) imaging to study AMPA receptor distribution and binding in the human brain involves detailed investigations into these aspects. Such research provides crucial insights into the safety, kinetics, and potential clinical utility of new drugs (Takahata et al., 2017).
Toxicology and Safety Assessments
Biochemical Interactions and Effects
Research on the metabolism of dietary components and toxins, such as heterocyclic amines, furan derivatives, and other metabolites, provides insights into biochemical processes and potential health implications. These studies can elucidate how such compounds interact with biological systems, their metabolic pathways, and their effects on health. For example, the identification of metabolites and their urinary excretion patterns following consumption of certain foods or exposure to environmental toxins offers valuable information for nutritional science, toxicology, and public health (Prior et al., 2006).
特性
IUPAC Name |
5-(furan-2-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-17-8-7-13(20-21-17)11-4-1-2-5-12(11)19-18(24)14-10-16(26-22-14)15-6-3-9-25-15/h1-10H,(H,19,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAZYVQSKUSBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
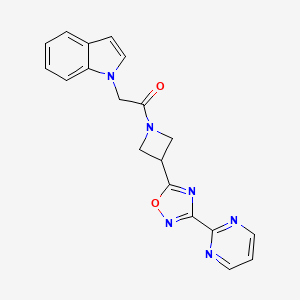
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
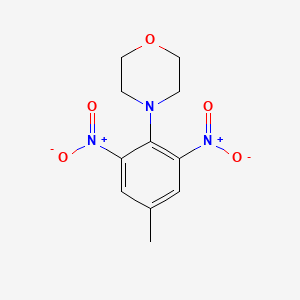
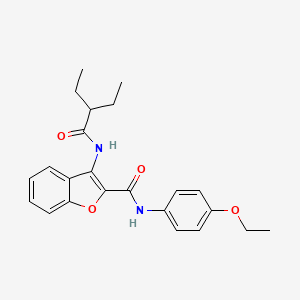
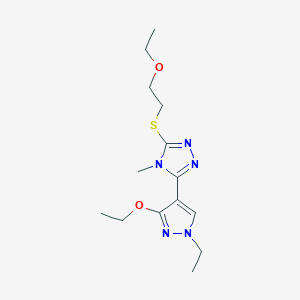
methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
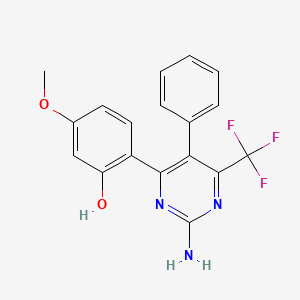
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
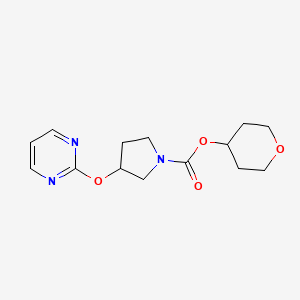
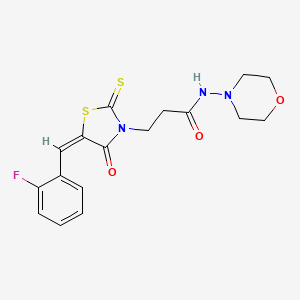
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)